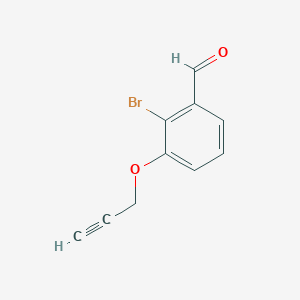

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde

Description

Properties

IUPAC Name |

2-bromo-3-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRZUKMOINQTQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore.

Mode of Action

It’s suggested that this compound, when appended to a ligand or pharmacophore, allows for uv light-induced covalent modification of a biological target. This suggests that the compound may interact with its targets through a photochemical reaction.

Biochemical Analysis

Biochemical Properties

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. Specific enzymes and proteins that interact with this compound include those involved in metabolic pathways and cellular signaling.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can modulate cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in various biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects and dose-response relationships have been observed in various studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.

Biological Activity

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C₁₀H₇BrO₂. Its structure features a bromine atom and a prop-2-yn-1-yloxy group, which contribute to its unique reactivity and potential biological activities. This compound has garnered interest due to its ability to interact with various biological molecules, leading to potential therapeutic applications.

The compound's reactive aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, resulting in stable adducts. The bromine atom may also participate in halogen bonding interactions, influencing binding affinities with biomolecules. These properties make it a valuable candidate for biochemical research and drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Activity : The compound's structural analogs have demonstrated antimicrobial effects against various pathogens, including bacteria and fungi. It is hypothesized that the presence of the prop-2-yn-1-yloxy group enhances its antimicrobial activity by disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Potential : Initial studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(Prop-2-yn-1-yloxy)benzaldehyde | Lacks bromine atom | Lower reactivity; less potent antimicrobial activity |

| 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | Contains chlorine instead of bromine | Different reactivity profile; moderate antimicrobial activity |

| 4-(Bromomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone | Different functional groups | Varied applications; potential for different biological interactions |

Case Studies

Recent studies have provided insights into the biological activity of similar compounds:

- Antimicrobial Efficacy : A study on related benzaldehyde derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 1 to 4 µg/mL .

- Cytotoxicity Against Cancer Cells : Another investigation highlighted that a related compound exhibited IC50 values of 54.3 µg/mL against Aspergillus niger and significant cytotoxicity against breast adenocarcinoma cell line MCF-7, further supporting the potential anticancer properties of these derivatives .

- Antioxidant Capacity : In comparative antioxidant assays, compounds structurally similar to this compound demonstrated high antioxidant capacity, comparable to established standards like Trolox .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that:

- The aldehyde functionality allows for the formation of covalent bonds with nucleophilic sites on proteins.

- The bromine atom may facilitate specific interactions with biomolecules through halogen bonding.

Scientific Research Applications

Synthetic Organic Chemistry

Intermediate in Organic Synthesis

2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde serves as an important intermediate in the preparation of more complex organic compounds. The presence of the aldehyde functional group allows for further reactions such as nucleophilic additions, which can lead to the formation of various derivatives. This compound is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactivity and ability to participate in multiple types of chemical reactions, including substitution and oxidation processes .

Reactivity and Functionalization

The unique alkyne moiety (prop-2-yn-1-yloxy) enhances its reactivity, enabling it to undergo various transformations. For instance, it can react with nucleophiles to form new carbon-carbon bonds or be subjected to oxidation reactions to yield carboxylic acids or other functional groups. This versatility makes it a crucial building block in synthetic pathways aimed at developing new chemical entities.

Biological Research Applications

Bioconjugation Potential

The reactive aldehyde group in this compound can form covalent bonds with nucleophilic amino acid residues in proteins. This property is particularly valuable for bioconjugation applications, where the compound can be used to label or modify proteins for various studies, including drug delivery systems and biomolecular imaging.

Therapeutic Applications

Research indicates that compounds with similar structures exhibit biological activities such as antioxidant, antimicrobial, and anticancer properties. The potential interactions of this compound with biological molecules suggest its utility in therapeutic applications. Specifically, studies have shown that structurally related compounds demonstrate significant cytotoxic activity against cancer cell lines, indicating that this compound may also possess similar properties .

Case Study: Antioxidant and Antimicrobial Activity

A study evaluated the antioxidant and antimicrobial activities of various benzaldehyde derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antioxidant capacity and were effective against several bacterial strains, including Bacillus subtilis. Notably, some derivatives showed high antifungal activity against Aspergillus niger, suggesting potential therapeutic uses in treating infections .

Case Study: Synthesis and Evaluation

Another research effort focused on synthesizing derivatives of this compound through nucleophilic substitution reactions. The synthesized compounds were tested for their biological activities, revealing promising results in terms of cytotoxicity against breast adenocarcinoma cell lines (MCF-7). These findings underscore the potential of this compound as a lead structure for developing new anticancer agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthetic Organic Chemistry | Serves as an intermediate for synthesizing complex organic molecules |

| Bioconjugation | Forms stable adducts with proteins; useful for labeling and modifying biomolecules |

| Therapeutic Potential | Exhibits antioxidant, antimicrobial, and anticancer activities; potential for drug development |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences in Reactivity and Stability

Substituent Position Effects: In 3-Bromo-2-hydroxybenzaldehyde, the ortho-hydroxy and bromo groups facilitate intramolecular hydrogen bonding, enhancing planarity and stability . This is absent in the target compound due to the propargyl ether substitution.

Functional Group Impact :

- Propargyl vs. Allyl Ethers : The propargyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions), whereas allyl ethers () are more suited for Diels-Alder or oxidation reactions.

- Bromo vs. Iodo Substituents : Iodo derivatives () offer higher reactivity in cross-coupling reactions but lower thermal stability compared to bromo analogues.

Steric and Electronic Effects :

- The tert-butyl group in 5-Bromo-2-hydroxy-3-(2-methyl-2-propanyl)benzaldehyde () imposes steric hindrance, limiting access to the aldehyde group, whereas the propargyl group in the target compound maintains accessibility for condensation reactions.

Preparation Methods

Reaction Conditions and Methodology

- Base: Potassium carbonate (K₂CO₃) is predominantly used owing to its mild basicity, facilitating phenolate ion formation.

- Solvent: Acetone is favored as an aprotic polar solvent, promoting SN2 reactions.

- Temperature: Reflux conditions (~80°C) are optimal for high yields.

- Reaction Monitoring: Thin-layer chromatography (TLC) ensures completion.

Representative Reaction Scheme

Phenol derivative + Propargyl bromide → Prop-2-ynyloxy derivative

Research Data

| Entry | Phenol Derivative | Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Phenol | K₂CO₃ | Acetone | Reflux (~80°C) | 85 | Electron withdrawing groups favor higher yields |

| 2 | 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 76 | Electron withdrawing enhances phenolate stability |

| 3 | 4-Methylphenol | K₂CO₃ | Acetone | Reflux | 74 | Electron donating groups slightly reduce yield |

Bromination of Prop-2-ynyloxybenzene

The next step involves selective bromination at the aromatic ring to introduce the bromine atom, typically at the ortho or para position relative to existing substituents.

Methodology

- Reagents: N-bromosuccinimide (NBS) or elemental bromine (Br₂) in the presence of radical initiators or catalysts.

- Conditions: Reactions are conducted under controlled temperature (0–25°C) to prevent polybromination.

- Solvent: Chloroform or carbon tetrachloride (CCl₄) is used.

Data Table: Bromination Conditions

| Entry | Reagent | Solvent | Temperature | Yield (%) | Position of Bromination | Remarks |

|---|---|---|---|---|---|---|

| 1 | NBS | CCl₄ | 0°C | 79 | Ortho to phenoxy group | Regioselectivity controlled |

| 2 | Br₂ | CCl₄ | 0–25°C | 82 | Para to phenoxy group | Selective bromination possible |

Oxidation to Benzaldehyde

Conversion of the brominated prop-2-ynyloxybenzene to the corresponding benzaldehyde involves oxidation of the methyl or other side-chain functionalities.

Oxidation Strategies

- Reagents: Potassium permanganate (KMnO₄), chromium-based oxidants, or selective aldehyde-forming reagents.

- Conditions: Mild oxidation conditions prevent overoxidation.

Research Findings

| Method | Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | KMnO₄ | Water/Acetone | Room temp | 70–85 | Efficient oxidation of side chains |

| 2 | SeO₂ | Toluene | Reflux | 65–75 | Selective oxidation to aldehyde |

Summary of the Overall Synthetic Route

| Step | Reaction | Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| 1 | Phenol + Propargyl bromide | K₂CO₃, Acetone, Reflux | 74–85 | Formation of prop-2-ynyloxyphenol derivatives |

| 2 | Bromination | NBS or Br₂, CCl₄, 0°C | 79–82 | Regioselective bromination |

| 3 | Oxidation | KMnO₄ or SeO₂, Water/Acetone or Toluene | 65–85 | Conversion to benzaldehyde |

Additional Considerations

- Reaction Optimization: The choice of base, solvent, and temperature significantly influences yield and regioselectivity.

- Purification: Recrystallization from methanol or chromatography ensures high purity.

- Safety Notes: Bromination reactions require careful temperature control due to exothermic nature.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde?

The compound can be synthesized via propargylation of brominated benzaldehyde precursors. A typical approach involves reacting 2-bromo-3-hydroxybenzaldehyde with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone). Purification is achieved using flash column chromatography (ethyl acetate/hexane gradients), as demonstrated for structurally similar aldehydes . NMR (¹H and ¹³C) and LC-MS are critical for verifying purity and regioselectivity, ensuring the propargyl group is introduced at the desired position .

Q. What safety precautions should be taken when handling this compound?

While specific toxicological data for this compound is limited, analogous brominated benzaldehydes require strict safety measures:

Q. How can the structure of this compound be confirmed experimentally?

Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and propargyl protons (δ ~2.5–4.5 ppm) .

- X-ray crystallography : Resolve intramolecular interactions (e.g., hydrogen bonding between aldehyde and hydroxyl groups) and packing motifs (e.g., π-stacking or C–H···Br contacts) using SHELXL for refinement and Mercury for visualization .

Advanced Research Questions

Q. How can computational tools aid in resolving crystallographic data contradictions for this compound?

Use software suites like SHELXL (for refinement) and Mercury (for packing analysis) to:

- Validate anisotropic displacement parameters, especially for the bromine atom, which may exhibit strong electron density.

- Identify weak intermolecular interactions (e.g., C–H···O/Br) that influence crystal packing.

- Compare experimental data with Cambridge Structural Database (CSD) entries to detect anomalies in bond lengths/angles .

Q. What strategies optimize the propargyl group’s reactivity in click chemistry applications?

The propargyl ether moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

Q. How does bromine substitution influence the compound’s electronic properties and reactivity?

Bromine acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to specific positions. Experimental insights:

Q. What intermolecular interactions dominate the solid-state structure of this compound?

X-ray studies of analogous brominated benzaldehydes reveal:

- Intramolecular hydrogen bonds : Between the aldehyde and hydroxyl groups (O···O distance ~2.6 Å; O–H···O angle ~154°) .

- Intermolecular interactions : Weak C–H···Br (3.05 Å) and π-stacking (centroid distance ~3.75 Å) stabilize the lattice. Use Mercury’s Materials Module to analyze these motifs and compare with CSD entries .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.